

Application Notes and Protocols for In Vitro Methylation Studies Using SAM Tosylate

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Compound of Interest

Compound Name: *S-Adenosyl-L-methionine tosylate*

Cat. No.: *B12510913*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAM) is a universal methyl donor essential for the methylation of a wide array of biomolecules, including proteins, DNA, RNA, and small molecules. This process is catalyzed by methyltransferase enzymes and plays a critical role in the regulation of numerous cellular functions such as gene expression, signal transduction, and DNA damage repair. Dysregulation of methyltransferase activity is implicated in various diseases, including cancer and neurodegenerative disorders, making these enzymes significant therapeutic targets.

SAM is commercially available in different salt forms, with S-Adenosyl-L-methionine disulfate tosylate (SAM tosylate) being a preferred choice for in vitro studies. The tosylate salt provides enhanced stability compared to other forms like hydrochloride or simple sulfate salts, ensuring greater reliability and consistency in experimental results. This document provides detailed application notes and protocols for the effective use of SAM tosylate in in vitro methylation studies.

Advantages of SAM Tosylate

SAM tosylate offers several advantages for in vitro methylation assays:

- **Enhanced Stability:** SAM is an inherently unstable molecule, particularly in aqueous solutions. The tosylate salt form significantly improves its stability, reducing degradation and ensuring a more consistent concentration of the active methyl donor throughout the course of an experiment.[\[1\]](#)
- **High Purity:** Commercially available SAM tosylate is typically of high purity (>95%), which is crucial for accurate and reproducible kinetic studies and inhibitor screening.[\[2\]](#)
- **Good Solubility:** SAM tosylate is readily soluble in aqueous buffers, facilitating its use in a variety of assay formats.[\[2\]](#)

Storage and Handling of SAM Tosylate

Proper storage and handling are critical to maintain the integrity of SAM tosylate:

- **Long-term Storage:** For long-term storage, SAM tosylate should be stored as a solid at -20°C under desiccating conditions.[\[2\]](#)
- **Stock Solutions:** Prepare stock solutions in an appropriate buffer (e.g., 10 mM HCl) and store in small aliquots at -80°C to minimize freeze-thaw cycles.
- **Working Solutions:** Thaw aliquots on ice immediately before use. The stability of SAM in aqueous solution is pH and temperature-dependent, with degradation increasing at neutral to alkaline pH and higher temperatures. It is advisable to prepare working solutions fresh for each experiment.

Data Presentation

Table 1: Stability of SAM Salts

Salt Form	Storage Condition	Residual SAM after 6 months	Reference
SAM Tosylate	25°C, 60% Relative Humidity	93.9%	[1]
SAM Phytate	25°C, 60% Relative Humidity	99.6%	[1]

Table 2: Kinetic Parameters of Various Methyltransferases with SAM

Methyltransferase	Substrate	Km for SAM (μM)	kcat (min ⁻¹)	Reference
SET7/9	FoxO3 peptide	165.4 ± 20.2	32 ± 0.023	[2][3][4]
MLL2	Histone H3	3.17 ± 0.37	Not Reported	[5]
PRMT4 (CARM1)	Histone H3	0.21 ± 0.052	Not Reported	[5]
G9a	Histone H3 (1-21) peptide	0.6 ± 0.096	Not Reported	[5]
SUV39H2	Histone H3 (1-21) peptide	1.27	Not Reported	[6]
CePRMT5	H4 (1-20) peptide	Not Reported	32.9 ± 0.8 h ⁻¹	[7][8]
TbPRMT7	H4 (1-20) peptide	1.1 ± 0.2	22.3 ± 0.6 h ⁻¹	[7][8]
NcDIM-5	H3 (1-53) peptide	Not Reported	30 ± 1	[7][8]
GsSDMT	Sarcosine	95 ± 18	42 ± 2	[7][8]

Experimental Protocols

Protocol 1: General In Vitro Methyltransferase Activity Assay (Colorimetric)

This protocol describes a continuous, enzyme-coupled colorimetric assay suitable for monitoring the activity of any SAM-dependent methyltransferase. The assay measures the production of S-adenosylhomocysteine (SAH), which is enzymatically converted to hydrogen peroxide, leading to a color change that can be monitored spectrophotometrically.[3][9]

Materials:

- Purified methyltransferase enzyme
- Methyl acceptor substrate (e.g., histone, DNA, small molecule)
- SAM tosylate
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 5 mM MgCl₂)
- Coupling enzymes (SAH hydrolase, adenine deaminase, xanthine oxidase)
- Colorimetric probe (e.g., 3,5-dichloro-2-hydroxybenzenesulfonic acid - DHBS)
- 96-well microplate
- Microplate reader

Procedure:

- **Prepare Master Mix:** In a microcentrifuge tube, prepare a master mix containing the assay buffer, coupling enzymes, and the colorimetric probe.
- **Add Enzyme and Substrate:** To the wells of a 96-well plate, add the purified methyltransferase and its specific substrate. Include appropriate controls such as no-enzyme and no-substrate wells.
- **Initiate Reaction:** To start the reaction, add the SAM tosylate solution to each well. The final concentration of SAM should be optimized for the specific enzyme, typically near its K_m value.
- **Incubate and Measure:** Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the absorbance at the recommended wavelength (e.g., 510 nm for DHBS) at regular intervals for a set period (e.g., 30-60 minutes).
- **Data Analysis:** Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The rate of color formation is proportional to the methyltransferase activity.

Protocol 2: In Vitro Histone Methyltransferase (HMT) Assay (Radioactive)

This protocol details a classic and highly sensitive method for measuring HMT activity using a radioactive methyl donor.

Materials:

- Purified histone methyltransferase (HMT)
- Histone substrate (e.g., core histones, histone peptides, or nucleosomes)
- [³H]-SAM (tritiated S-adenosylmethionine)
- HMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
- SDS-PAGE loading buffer
- SDS-PAGE gels
- Scintillation vials and cocktail
- Filter paper (e.g., P81 phosphocellulose paper)
- Wash Buffer (e.g., 0.1 M sodium carbonate, pH 9.0)

Procedure:

- **Reaction Setup:** In a 1.5 mL microcentrifuge tube, combine the HMT assay buffer, the histone substrate, and the purified HMT enzyme.
- **Reaction Initiation:** Start the reaction by adding [³H]-SAM. The final concentration should be optimized based on the enzyme's K_m for SAM.
- **Incubation:** Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

- **Reaction Termination:** Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
- **Detection of Methylation:**
 - **SDS-PAGE and Autoradiography:** Separate the reaction products by SDS-PAGE. After electrophoresis, treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film to visualize the radiolabeled methylated histones.
 - **Filter Paper Binding Assay:** Spot a portion of the reaction mixture onto P81 phosphocellulose filter paper. Wash the filter paper several times with the wash buffer to remove unincorporated [³H]-SAM. Place the dried filter paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the HMT activity.

Protocol 3: In Vitro DNA Methyltransferase (DNMT) Assay (ELISA-based)

This protocol describes a non-radioactive, high-throughput method for measuring DNMT activity using an ELISA-based format.

Materials:

- Purified DNA methyltransferase (DNMT)
- DNA substrate (e.g., a synthetic oligonucleotide containing CpG sites) coated on a 96-well plate
- SAM tosylate
- DNMT Assay Buffer (e.g., 20 mM HEPES, pH 7.2, 50 mM KCl, 1 mM EDTA, 1 mM DTT)
- Primary antibody specific for 5-methylcytosine (5-mC)
- Secondary antibody conjugated to an enzyme (e.g., HRP)
- Substrate for the secondary antibody's enzyme (e.g., TMB for HRP)

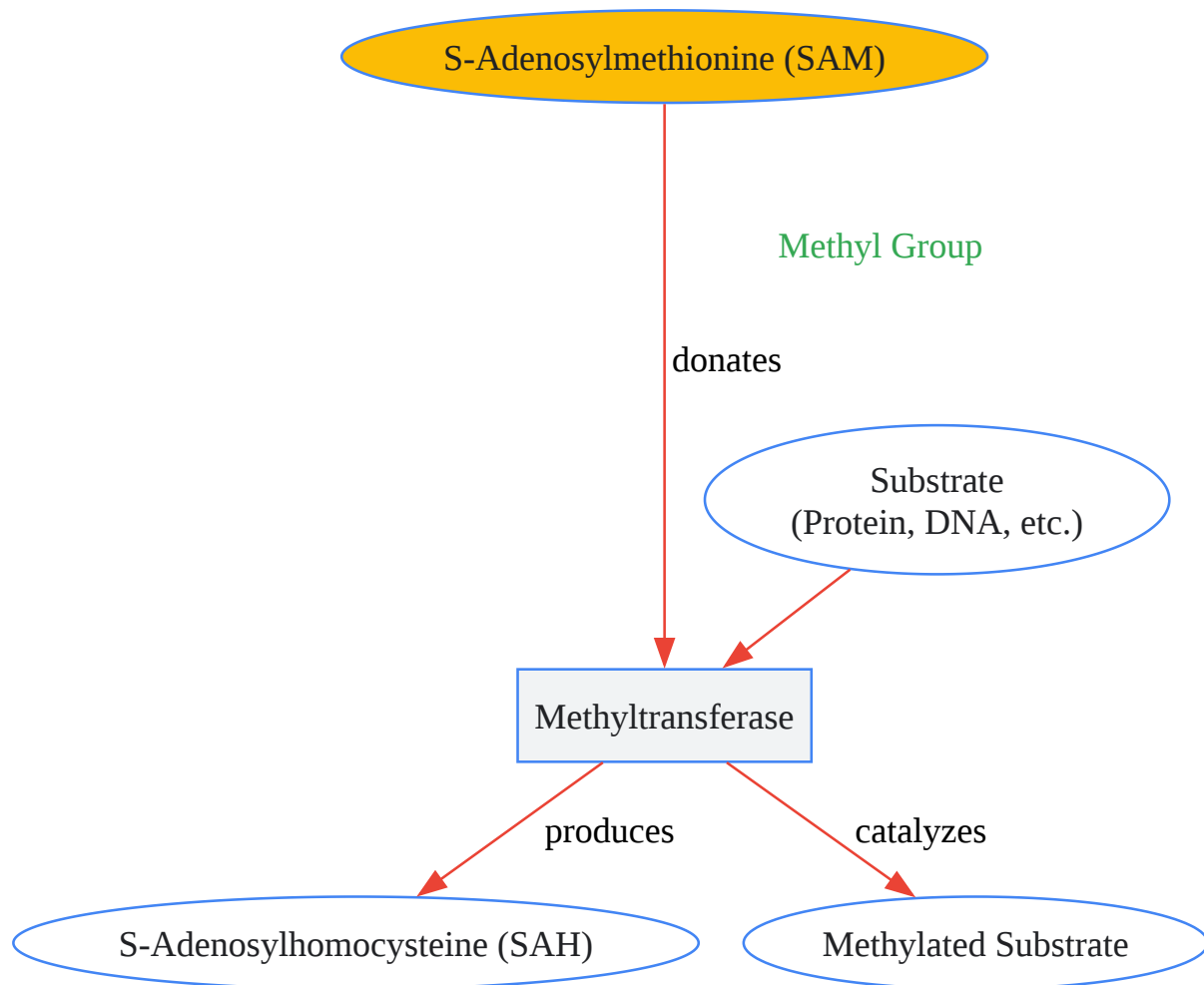
- Stop solution (e.g., 2 M H₂SO₄)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- 96-well plate reader

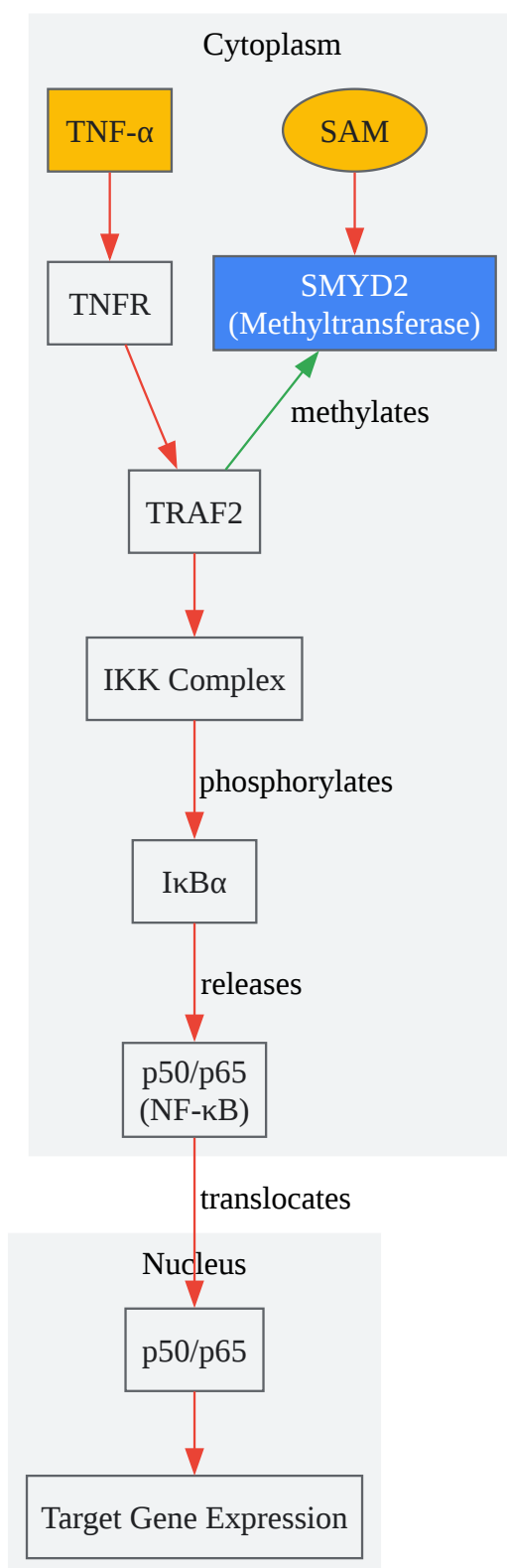
Procedure:

- **Enzyme Reaction:** To the DNA-coated wells, add the DNMT assay buffer, purified DNMT, and SAM tosylate. Include appropriate controls.
- **Incubation:** Incubate the plate at 37°C for 1-2 hours to allow for DNA methylation.
- **Washing:** Wash the wells multiple times with the wash buffer to remove the enzyme and other reaction components.
- **Antibody Incubation:** Add the primary anti-5-mC antibody to each well and incubate at room temperature for 1 hour.
- **Washing:** Wash the wells again with the wash buffer.
- **Secondary Antibody Incubation:** Add the enzyme-conjugated secondary antibody and incubate at room temperature for 1 hour.
- **Washing:** Wash the wells thoroughly with the wash buffer.
- **Detection:** Add the enzyme substrate and incubate until a color develops. Stop the reaction with the stop solution.
- **Measurement:** Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The absorbance is proportional to the amount of methylated DNA, and thus to the DNMT activity.

Visualizations

Experimental Workflow for a Generic In Vitro Methyltransferase Assay





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